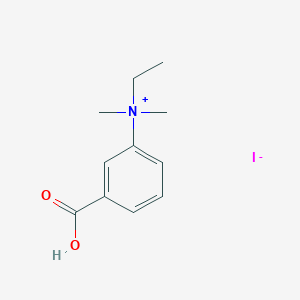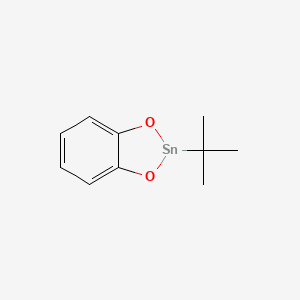
6-chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine
Overview
Description
6-chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine is a complex organic compound with a molecular formula of C10H13ClN4O7P . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry due to its role in the structure of DNA and RNA.
Preparation Methods
The preparation of 6-chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine typically involves multi-step synthetic routes. These routes often start with the chlorination of purine derivatives, followed by the introduction of the phosphonopentofuranosyl group through a series of phosphorylation and glycosylation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
6-chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying nucleic acid interactions and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 6-chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit specific enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands. These interactions can disrupt cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
6-chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine can be compared with other purine derivatives, such as:
Adenine: A fundamental component of DNA and RNA.
Guanine: Another essential nucleobase in DNA and RNA.
6-chloropurine: A simpler chlorinated purine derivative.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to other purine derivatives.
Properties
IUPAC Name |
[5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOBOMYIOYNCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN4O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306924 | |
| Record name | 6-Chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59126-39-5 | |
| Record name | NSC182861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-(5-O-phosphonopentofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



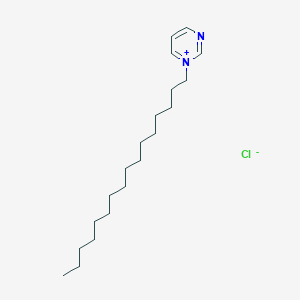
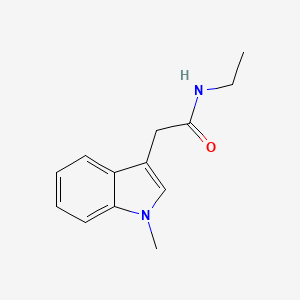
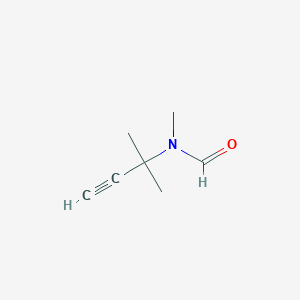
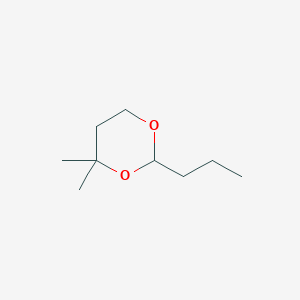
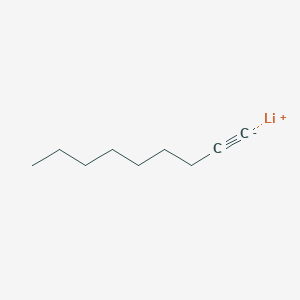
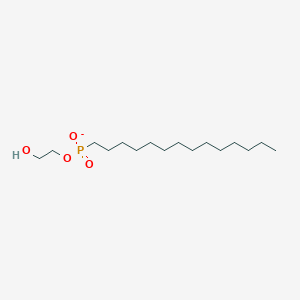
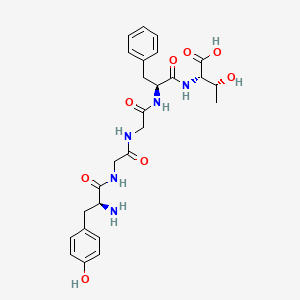
![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)


